Clopyralid

説明

Research Context and Significance of Clopyralid in Agrochemistry

The research significance of this compound is rooted in its distinct chemical properties and its specific mode of action. As a synthetic equivalent of picolinic acid, a compound produced by some fungi, its development is an example of harnessing natural chemical structures for agricultural use. nih.gov Its high water solubility and low adsorption to soil particles mean it has the potential to be mobile in the environment, a characteristic that drives much of the research into its environmental fate. invasive.orgfineroutdoorliving.com

This compound's value in agrochemistry is underscored by its use in controlling persistent perennial weeds like the Creeping Thistle (Cirsium arvense), for which few other herbicides are as effective. nih.gov This makes it a critical component in integrated weed management programs for specific crops. Research in this context often focuses on its efficacy, either alone or in combination with other herbicides like 2,4-D or triclopyr, to broaden the spectrum of controlled weeds. invasive.orgbeyondpesticides.org The compound's stability against hydrolysis and photolysis (degradation by sunlight) contributes to its persistence, a key factor in its effectiveness but also a central theme in environmental research studies. invasive.orgfineroutdoorliving.com

Historical Trajectory of this compound Research Paradigms

The history of this compound research reflects a common pattern in agrochemical studies, beginning with a focus on efficacy and gradually expanding to encompass environmental and resistance-related concerns.

Initial Registration and Efficacy Studies: First registered for use in the United States in 1987, early research on this compound centered on defining its herbicidal efficacy against various broadleaf weeds and establishing its mode of action as a synthetic auxin. fbn.combeyondpesticides.org

The Compost Contamination Paradigm Shift: A pivotal moment in this compound research occurred in 2000-2001. Incidents of widespread damage to sensitive garden crops like tomatoes and peas were traced back to compost contaminated with this compound. wikipedia.orgbeyondpesticides.orgproprecycles.org This was due to the herbicide's remarkable persistence through the composting process. wikipedia.orgbeyondpesticides.org These events, particularly prominent in Washington State, California, and Ohio, triggered a major shift in the research paradigm. beyondpesticides.orgproprecycles.org Investigations moved aggressively into understanding this compound's environmental fate, particularly its persistence in soil, water, and compost, and its potential for leaching. invasive.orgproprecycles.org This led to regulatory changes, including the voluntary deregistration of this compound for residential lawn use in the U.S. in 2002. wikipedia.orgbeyondpesticides.org

Emergence of Resistance Research: More recently, the research focus has evolved again to address the issue of herbicide resistance. Reports from growers, such as those concerning common ragweed (Ambrosia artemisiifolia) in Michigan, have prompted studies aimed at understanding the mechanisms of resistance and developing alternative management strategies. mdpi.comresearchgate.net

Scope and Objectives of Contemporary this compound Research

Current academic inquiry into this compound is diverse, addressing the compound from multiple scientific angles. The main objectives are to mitigate its environmental impact, manage weed resistance, and refine its use and detection.

Environmental Fate and Degradation: A primary research area is the degradation of this compound in soil and water. The main pathway for its breakdown is microbial metabolism. invasive.orgwa.gov Contemporary studies investigate factors that influence the rate of microbial degradation, such as soil type, temperature, moisture, and microbial community composition. nih.govresearchgate.net Research also explores advanced oxidation processes (AOPs) using agents like sulfate (B86663) radicals as a potential method for its removal from wastewater, examining how factors such as pH and temperature affect degradation rates. researchgate.net

Advanced Analytical Methods: There is a significant focus on developing more sensitive and reliable analytical methods for detecting this compound residues in complex environmental matrices like soil, compost, and water. nih.govresearchgate.net The goal is to achieve very low limits of quantification, often in the parts-per-billion range, to monitor for contamination. nih.govoup.com Modern techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are at the forefront of this research. nih.govoup.comnih.gov

Key Findings in this compound Degradation and Analysis

| Research Area | Key Finding | Source |

| Biodegradation | In a sequencing batch reactor, biomass successfully removed 98% of this compound at concentrations up to 250 mg/L. | canterbury.ac.nz |

| Field Degradation | In Alaskan soils, this compound degraded rapidly in the first 28 days (half-life of 9.1-23.0 days), with degradation slowing thereafter. | nih.gov |

| Advanced Oxidation | Degradation by sulfate radicals was enhanced by acidic pH and higher temperatures. | researchgate.net |

| Analytical Sensitivity | A UPLC-MS/MS method was developed for compost, achieving a limit of quantification of 0.7 µg/kg. | nih.govnih.gov |

| Extraction Method | An ultrasound-enhanced alkaline extraction method improved recovery from soils rich in humic substances for GC-MS analysis. | oup.com |

Weed Resistance Management: With the confirmation of this compound-resistant weed biotypes, a crucial research objective is to develop integrated weed management strategies. mdpi.comresearchgate.net Studies are evaluating the efficacy of alternative post-emergence herbicide combinations and the use of physical barriers like organic mulch to control resistant populations. mdpi.com

Formulation Enhancement: Another modern research avenue is the improvement of this compound formulations. For instance, studies have investigated the formation of supramolecular complexes with gemini (B1671429) surfactants. mdpi.com The objective of such research is to enhance the herbicidal action, improve the delivery of the active ingredient into the plant, and potentially reduce the total amount of herbicide needed for effective weed control. mdpi.com

Structure

2D Structure

3D Structure

特性

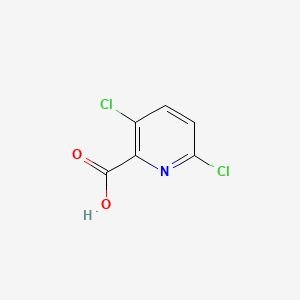

IUPAC Name |

3,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBANNPOLNYSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029221 | |

| Record name | Clopyralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Colorless or white odorless solid; [ICSC] White powder; [MSDSonline], ODOURLESS WHITE OR COLOURLESS CRYSTALS. | |

| Record name | Clopyralid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 7.85X10+3 mg/L (distilled water); 188 g/L at pH 5, 143 g/L ay pH 7; 157 g/L at pH 9, all at 20 °C, Approximately 1000 ppm in water at 25 °C, Solubility at 25 °C: > 25% w/w in methanol, acetone, xylene, Solubility (g/kg, 20 °C): acetonitrile 121, n-hexane 6, methanol 104, Solubility at 25 °C: acetone > 25 g/100 mL; methanol > 15 g/100 mL; xylene < 0.65 g/100 mL, Solubility in water at 20 °C: poor | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000012 [mmHg], 9.98X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.002 | |

| Record name | Clopyralid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4458 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline solid, Colorless crystals | |

CAS No. |

1702-17-6 | |

| Record name | Clopyralid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1702-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopyralid [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarboxylic acid, 3,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Clopyralid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPYRALID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10G14M0WDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

151-152 °C | |

| Record name | CLOPYRALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CLOPYRALID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0443 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Molecular and Cellular Mechanisms of Clopyralid Action

Phytohormonal Mimicry and Auxin Receptor Interactions in Clopyralid Efficacy

This compound's herbicidal activity stems from its ability to function as a synthetic auxin or plant growth regulator. beyondpesticides.orgblm.gov It effectively imitates natural auxins, binding to their receptor sites within the plant. beyondpesticides.org This binding is a critical step in initiating the cascade of events that leads to plant death. The primary targets for synthetic auxins like this compound are the F-box proteins, specifically the Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) family of auxin receptors. nih.gov

The carboxylic acid group of pyridine-carboxylate herbicides, including this compound, is crucial for its interaction with the TIR1 and AFB1–5 receptors. nih.gov By binding to these receptors, this compound triggers a series of downstream events that would normally be tightly regulated by the plant's natural auxin levels. This leads to a state of uncontrolled and disorganized growth. invasive.orgwa.gov

Downstream Cellular and Physiological Responses to this compound Exposure in Plants

Once this compound binds to auxin receptors, it initiates a cascade of abnormal cellular and physiological responses. The herbicide is absorbed through the leaves and roots and then transported throughout the plant, accumulating in the meristematic tissues, which are the primary sites of cell division and growth. fbn.commade-in-china.com

At the cellular level, low concentrations of this compound can paradoxically stimulate RNA, DNA, and protein synthesis, leading to uncontrolled cell division and elongation. invasive.org This uncontrolled proliferation of cells results in disorganized growth and ultimately, the destruction of vascular tissues responsible for water and nutrient transport. fbn.cominvasive.org Conversely, high concentrations of this compound can inhibit cell division and growth. invasive.org

A key physiological response to this compound in susceptible plants is the increased production of ethylene (B1197577), another plant hormone involved in stress responses and senescence. nih.gov Studies have shown that in susceptible species like sunflowers, both this compound and another auxin-mimic herbicide, picloram (B1677784), significantly increase ethylene production. nih.gov This enhanced ethylene biosynthesis is not confined to the treated area and often precedes or coincides with the appearance of morphological damage. nih.gov Inhibiting ethylene production has been shown to delay the development of these symptoms, indicating that ethylene plays a significant role in the herbicidal injury caused by this compound. nih.gov

Transcriptomic, Proteomic, and Metabolomic Signatures of this compound Perturbation

The application of "omics" technologies has provided deeper insights into the molecular perturbations caused by herbicides like this compound. These approaches allow for a broad analysis of changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics).

Transcriptomic analysis of plants treated with auxin-mimicking herbicides reveals significant changes in gene expression. For instance, studies on other herbicides have shown that numerous genes are differentially expressed following treatment. nih.govnih.govmdpi.com These often include genes involved in stress responses, hormone metabolism, and detoxification pathways. nih.gov In response to herbicide stress, plants may upregulate genes encoding enzymes like cytochrome P450s, glutathione (B108866) S-transferases (GSTs), and ABC transporters, which are involved in metabolizing and detoxifying the herbicide. nih.gov

Proteomic studies would likely show alterations in the abundance of proteins related to the pathways identified in transcriptomic analyses. This could include increased levels of stress-response proteins and enzymes involved in detoxification.

Metabolomic profiling offers a snapshot of the metabolic state of the plant and can reveal the biochemical pathways affected by this compound. Early studies using gas chromatography-mass spectrometry (GC-MS) demonstrated that different herbicides induce distinct metabolic profiles in plants. nih.gov Exposure to herbicides can cause significant shifts in the levels of primary metabolites such as sugars, amino acids, and organic acids. nih.gov For example, analysis of plants under herbicide stress has shown alterations in carbohydrate metabolism, which is directly linked to photosynthesis and energy supply. nih.gov The accumulation of certain amino acids, like proline, is a common response to various stresses, including those induced by herbicides. nih.gov

Comparative Analysis of this compound-Induced Stress Responses Across Plant Species and Genotypes

The sensitivity of plants to this compound varies significantly across different species and even among genotypes of the same species. nih.gov Generally, broadleaf plants, particularly those in the Asteraceae (sunflower), Fabaceae (legume), and Solanaceae (nightshade) families, are highly susceptible, while grasses (monocots) and members of the Brassicaceae (mustard) family show greater tolerance. invasive.orgnih.gov

Research has demonstrated a clear hierarchy of sensitivity among different plant species. For instance, one study found the order of sensitivity to be Solanum lycopersicum (tomato) > Solanum melongena (eggplant) > Momordica charantia (bitter melon). nih.gov Interestingly, the concentration of this compound within the plant tissues did not always correlate with the observed sensitivity, suggesting that differences in metabolic detoxification or target site sensitivity play a crucial role. nih.gov

Genotypic variation within a species also influences the response to this compound. mdpi.comresearchgate.net For example, different genotypes of camelina have shown varying levels of damage after treatment with this compound. mdpi.com This intraspecific variation is critical for understanding the potential for crop tolerance and the evolution of herbicide resistance.

The repeated use of this compound has led to the evolution of resistant weed populations. semanticscholar.org A notable case is a population of lawn burweed (Soliva sessilis) in New Zealand that developed high-level resistance (over 225-fold) to this compound after years of continuous application. semanticscholar.orgplos.org This resistant population also exhibited cross-resistance to other synthetic auxin herbicides like dicamba (B1670444) and MCPA. semanticscholar.orgplos.org The mechanisms of resistance can be complex, involving either modifications to the herbicide's target site (target-site resistance) or enhanced metabolic detoxification of the herbicide (non-target-site resistance). nih.gov

Table 1: Documented Plant Responses to this compound

| Plant Species | Family | Observed Response/Sensitivity | Reference |

| Helianthus annuus (Sunflower) | Asteraceae | Susceptible; increased ethylene production. | nih.gov |

| Brassica napus (Rapeseed) | Brassicaceae | Tolerant; no effect on ethylene production. | nih.gov |

| Solanum lycopersicum (Tomato) | Solanaceae | Highly sensitive. | nih.gov |

| Solanum melongena (Eggplant) | Solanaceae | Sensitive. | nih.gov |

| Momordica charantia (Bitter Melon) | Cucurbitaceae | Less sensitive. | nih.gov |

| Camelina sativa (Camelina) | Brassicaceae | Varied damage among genotypes. | mdpi.com |

| Soliva sessilis (Lawn Burweed) | Asteraceae | A resistant population showed over 225-fold resistance. | semanticscholar.orgplos.org |

| Grasses (general) | Poaceae | Generally tolerant. | invasive.org |

Environmental Dynamics and Biogeochemical Cycling of Clopyralid

Persistence and Degradation Pathways of Clopyralid in Edaphic Systems

The persistence of this compound in soil environments is highly variable. Its half-life in soil can range from as short as 14 days to as long as one year. wa.govinvasive.org Typically, the average soil half-life is reported to be around 40 to 70 days. wa.govucanr.edu This variability is influenced by soil type, temperature, moisture, and the initial application rate. invasive.org For instance, in dry soils, this compound can persist for up to four years. ucanr.edu The primary route of its breakdown in soil is through microbial activity. wa.govinvasive.org

A field study in Lithuania on a Haplic Luvisol sandy loam soil found that this compound dissipation was rapid, with a 50% dissipation time (DT50) in the top 5 cm of soil averaging less than 7 days over a four-year period. nih.gov In contrast, studies in Alaskan soils showed an initial rapid degradation with a half-life of 9.1 to 23.0 days, which then slowed significantly. nih.gov The persistence can increase with soil depth, as microbial populations, which are the primary degraders, generally decrease at lower soil levels. invasive.orgbeyondpesticides.org

| Condition/Soil Type | Half-Life (Days) | Source |

|---|---|---|

| General Range | 1 week to 1 year | invasive.org |

| Typical Range | 14 - 56 | wa.gov |

| Average | 40 | invasive.org |

| Clay, Clay Loam, Sandy Loam (10-30°C) | 10 - 47 | jst.go.jpnnrg.org |

| Alaskan Soils (Initial Phase) | 9.1 - 23.0 | nih.gov |

| Haplic Luvisol Sandy Loam | <7 | nih.gov |

| Long Island, NY (Turfgrass) | 9 | acs.org |

The principal mechanism for this compound degradation in both soil and aquatic environments is microbial metabolism. wa.govinvasive.org Environmental conditions that favor high microbial activity, such as warm and moist soils, accelerate the breakdown of the compound. invasive.org The degradation process results in the formation of carbon dioxide, with no significant accumulation of intermediate toxic metabolites. wa.gov

Studies have shown that microbial communities can adapt to degrade this compound. In a sequencing batch reactor treating industrial wastewater, an acclimatized biomass was able to remove 98% of this compound at a concentration of 100 mg/L. canterbury.ac.nz However, at higher concentrations (above 250 mg/L), toxic effects on the biomass were observed, inhibiting further degradation. canterbury.ac.nz The presence of this compound can also alter the microbial community structure. nih.gov Long-term exposure in a denitrification system showed that while initial exposure to this compound inhibited nitrite (B80452) reductase activity, the microbial community adapted over 80 days, with an increase in the secretion of extracellular polymeric substances that protected the cells from toxicity. nih.gov

The bioremediation potential of this compound is therefore dependent on the concentration of the herbicide and the adaptation period for the microbial populations. Research in Alaskan soils indicated that herbicide treatment moderately impacted microbial community diversity. nih.gov

This compound is highly resistant to degradation by sunlight (photolysis) and does not readily undergo hydrolysis in the environment. lawrenceks.orginvasive.orgresearchgate.net This chemical stability contributes to its persistence, particularly in conditions where microbial activity is low. lawrenceks.orginvasive.org

While direct photolysis in aqueous solutions is not a significant degradation pathway, some research has explored photocatalytic degradation. researchgate.net Studies using titanium dioxide (TiO2) as a photocatalyst under UV illumination have shown that this compound can be broken down. researchgate.netnih.gov The degradation in these systems occurs primarily via hydroxyl radicals. nih.gov Intermediates identified during this process include 3,6-dichloropyridin-2-ol and 3,6-dichloro hydroxypyridine-2-carboxylic acid. nih.gov Another study found that zinc oxide (ZnO) was a more effective photocatalyst than TiO2 for this compound degradation. researchgate.net It is important to note that these photocatalytic degradation pathways are engineered processes and differ from natural environmental photolysis.

This compound Transport and Mobility in Terrestrial and Aquatic Ecosystems

This compound's chemical structure imparts high water solubility (up to 157 g/L at pH 9) and a low tendency to adsorb to soil particles. invasive.orgjst.go.jp These properties mean that once applied, this compound has a high potential for mobility within the environment. invasive.orgbeyondpesticides.org It can be transported via leaching through the soil profile and through surface and sub-surface water flows. invasive.org

Due to its high water solubility and weak soil sorption, this compound is classified as a very mobile herbicide with a significant potential to leach into groundwater. wa.govinvasive.org The risk is particularly high in permeable soils like sand or loamy sand, especially where the water table is shallow. fbn.comncsu.edu Field studies have detected this compound at depths of 180 cm within 20 days of application. invasive.org

Despite this high potential, several field studies have observed that this compound's movement is sometimes more limited than predicted by its chemical characteristics. wa.govinvasive.org A study on Long Island, New York, in sandy soil under turfgrass found that this compound movement was limited to the upper 15 cm of the soil, with no detection in leachate collected over a four-month period. acs.org Similarly, another study reported only limited leaching, with low residue levels found in deep lysimeter samples. acs.org This discrepancy may be due to factors like rapid degradation in the upper soil layers or increased adsorption over time. invasive.orgacs.org Nevertheless, under conditions that favor transport, such as coarse-textured soils with low microbial activity followed by heavy rain, this compound can contaminate groundwater. nnrg.orgdnr.state.mn.us Its persistence is greater in groundwater as it does not break down quickly in water without microbial activity. nnrg.orgdnr.state.mn.us

Sorption, the process by which a chemical binds to soil particles, directly influences its mobility and availability for degradation or plant uptake. scielo.br this compound exhibits weak sorption to soil particles, a key factor in its high mobility. invasive.orgresearchgate.net The organic carbon adsorption coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, is low for this compound. researchgate.net

The sorption of this compound is inversely related to soil organic matter content; as organic matter decreases, the likelihood of leaching increases. nnrg.orgdnr.state.mn.us In its anionic form, which predominates in most soils, it has a very low capacity to adsorb to soil particles. invasive.org However, some studies have shown that adsorption can increase over time, which may limit its long-term leaching potential. invasive.org The desorption process, where the herbicide is released from soil particles back into the soil solution, is also a critical factor. For this compound, sorption is largely reversible, meaning it can be readily desorbed back into the soil water, further contributing to its potential for transport. nih.gov

| Factor | Influence on Mobility/Transport | Source |

|---|---|---|

| High Water Solubility | Increases mobility and leaching potential | invasive.orgjst.go.jp |

| Low Soil Sorption (Adsorption) | Increases mobility as it does not bind strongly to soil | invasive.orgdnr.state.mn.us |

| Soil Type | Higher leaching in permeable soils (sands) | fbn.comncsu.edu |

| Soil Organic Matter | Leaching increases as organic matter decreases | nnrg.orgdnr.state.mn.us |

| Microbial Degradation | Rapid degradation can limit the amount available for transport | invasive.orgacs.org |

| Rainfall/Irrigation | Heavy precipitation can drive leaching into groundwater | nnrg.orgdnr.state.mn.us |

Bioavailability and Accumulation of this compound in Non-Target Biota

Once in the environment, this compound's bioavailability determines its potential to be taken up by organisms. Research indicates that this compound does not bioaccumulate in the tissues of aquatic or terrestrial animals. wa.govdnr.state.mn.us

However, the situation is different for plants. This compound is readily absorbed through the leaves and roots of plants and is translocated throughout the plant's system. invasive.orgnih.gov It can persist in plant tissues, even in species that are not susceptible to its herbicidal effects. invasive.org This persistence in vegetation is a significant pathway for its accumulation in other parts of the ecosystem. For example, when grass clippings or other plant materials from treated areas are used to create compost, this compound does not readily break down in the composting process. wa.govwikipedia.orgbeyondpesticides.org This has led to incidents where compost contaminated with this compound has accumulated phytotoxic levels of the herbicide, causing damage to sensitive crops like tomatoes, peas, and potatoes planted in it. wikipedia.orgucanr.edubeyondpesticides.org The herbicide can remain active in hay and manure for extended periods, sometimes for several years. ncsu.edu

Studies on excised pea roots showed that this compound was rapidly taken up and accumulated to concentrations four times higher than the external solution. nih.gov This uptake is influenced by pH and appears to occur via nonfacilitated diffusion, with the compound accumulating in the cytoplasm through an "ion trap" mechanism. nih.gov

This compound Uptake and Translocation in Sensitive Indicator Plant Species

This compound is a systemic herbicide readily absorbed by the foliage and roots of plants, after which it is translocated throughout the plant's vascular system. blm.govinvasive.org Its primary mode of action is to mimic natural plant growth hormones called auxins, leading to uncontrolled and disorganized growth and ultimately, the death of susceptible plants. invasive.orgsfu.ca The efficiency of uptake and the pattern of translocation are critical factors determining the herbicide's effectiveness and its potential impact on non-target, sensitive species.

Sensitive plant families include the Asteraceae (sunflower family), Fabaceae (legume family), Solanaceae (nightshade family), and Polygonaceae (knotweed family). invasive.orgmemberclicks.net Research has demonstrated that the uptake of this compound can be influenced by environmental factors such as humidity and soil moisture, with absorption being reduced under conditions of low humidity or water stress. nih.gov

Studies on sensitive indicator species such as Canada thistle (Cirsium arvense) and yellow starthistle (Centaurea solstitialis) provide detailed insights into the dynamics of this compound movement within the plant. In Canada thistle, this compound is absorbed rapidly, with up to 72% of the applied amount being absorbed within 24 hours. revize.com Once absorbed, it is translocated to various parts of the plant. Research has shown that a significant portion of the absorbed this compound moves out of the treated leaf to other tissues. For instance, 192 hours after treatment in Canada thistle, approximately 27% of the applied this compound had translocated to the aboveground tissues and 12% to the roots. revize.comuwa.edu.au Similarly, in yellow starthistle, 39% of the absorbed radioactivity from labeled this compound was found to have moved to the shoots above the treated leaf, while 9% moved below, and 1% was translocated to the roots 96 hours after treatment. revize.com

The uptake mechanism in some plants, such as excised pea roots, appears to be a passive process, influenced by the pH gradient between the external environment and the plant's cytoplasm. nih.gov This "ion trap" mechanism allows the herbicide to accumulate in the plant tissues. nih.gov The table below summarizes findings from various studies on the uptake and translocation of this compound in sensitive plant species.

Table 1: Uptake and Translocation of this compound in Sensitive Plant Species

| Plant Species | Time After Treatment (HAT) | Absorption (% of Applied) | Translocation (% of Applied) | Tissue Distribution of Translocated this compound | Reference |

|---|---|---|---|---|---|

| Canada thistle (Cirsium arvense) | 192 | 80% | 39% | 27% to aboveground tissue, 12% to roots | revize.com |

| Canada thistle (Cirsium arvense) | 144 | 99% | 69% | 40% above treated leaf, 29% to roots | revize.com |

| Yellow starthistle (Centaurea solstitialis) | 96 | 75% | 49% (of absorbed) | 39% above treated leaf, 9% below treated leaf, 1% to roots | revize.com |

Trophic Transfer and Biomagnification Potential of this compound in Food Webs

The potential for a chemical to be transferred through trophic levels and to increase in concentration in organisms at successively higher levels in a food web is known as biomagnification. For this compound, the available scientific evidence indicates a low potential for trophic transfer and biomagnification in both terrestrial and aquatic food webs. dnr.state.mn.us

Several factors contribute to this low potential. This compound has a low tendency to bioaccumulate in aquatic organisms, with a reported bioconcentration factor (BCF) of 19, which suggests that its concentration in aquatic life is not significantly higher than in the surrounding water. nih.gov Generally, chemicals with a BCF of less than 1,000 are considered to have a low potential for bioconcentration. nih.gov

Even though this compound is not readily degraded within plants and can persist in plant tissues, the risk of significant trophic transfer to herbivores is considered low due to its rapid excretion by animals. invasive.org For instance, hay or manure from animals that have grazed on this compound-treated pastures can contain residues of the herbicide. epa.gov While this represents a pathway for the compound to move through the environment, the concentrations are generally not high enough to cause significant toxic effects in the animals themselves or to lead to biomagnification in their predators.

The low toxicity of this compound to a wide range of animal species further supports the assessment of its low biomagnification potential. The following table presents the median lethal dose (LD50) for various organisms, illustrating the low acute toxicity of this compound. A higher LD50 value indicates lower toxicity.

Table 2: Acute Toxicity of this compound to Various Organisms

| Organism | LD50 (mg/kg) | Reference |

|---|---|---|

| Rat (oral) | 4,300 | invasive.org |

| Rabbit (dermal) | >2,000 | blm.gov |

| Mallard duck (oral) | 1,465 | invasive.org |

Ecotoxicological Implications and Non Target Organism Responses to Clopyralid

Effects of Clopyralid on Terrestrial Plant Communities and Biodiversity

This compound poses a significant risk to non-target terrestrial plants, particularly broadleaf species. blm.govdnr.state.mn.us Its phytotoxicity is most pronounced when applied to foliage, as it is readily absorbed by leaves. usda.govdnr.state.mn.us The herbicide's impact can alter the composition of plant communities, potentially reducing biodiversity. While it has little effect on grasses, it is particularly damaging to plants in the sunflower (Asteraceae), legume (Fabaceae), nightshade (Solanaceae), and knotweed (Polygonaceae) families. invasive.org This selectivity can lead to a decrease in the abundance of these important plant groups in a treated area. The persistence of this compound in dead plant matter and compost can further extend its impact on terrestrial vegetation. wikipedia.orgbeyondpesticides.orgdnr.state.mn.us

Impact of this compound Residues on Sensitive Non-Target Crop Species and Crop Rotation Systems

The persistence of this compound in soil and plant residues presents a considerable challenge for crop rotation systems. fbn.com Residues in treated plant tissues that have not fully decayed can harm subsequent susceptible crops. epa.govepa.gov This phenomenon, known as herbicide carryover, can lead to crop injury and yield loss for up to four years after application. epa.gov

Sensitive crops include, but are not limited to, peas, beans, lentils, potatoes, tomatoes, sunflowers, safflower, lettuce, spinach, and alfalfa. wikipedia.orgepa.govfineroutdoorliving.com Due to this sensitivity, farmers must adhere to specific crop rotation intervals, which can be influenced by factors like soil organic matter and precipitation. epa.gov For instance, in areas with low organic matter and minimal rainfall, the potential for crop injury may persist, necessitating measures like deep plowing or removal of plant residues to mitigate risk. epa.gov The presence of this compound in manure from livestock that have grazed on treated land also poses a risk, as spreading this manure can injure sensitive broadleaf crops. epa.govepa.gov A field bioassay is often recommended before planting unlisted or sensitive crops to ensure this compound residues have dissipated to safe levels. epa.gov

This compound Phytotoxicity in Horticultural and Ornamental Plant Species

This compound can cause significant damage to a wide range of horticultural and ornamental plants. nre.tas.gov.au Its presence in compost, often resulting from the inclusion of treated lawn clippings, has been a notable source of phytotoxicity, damaging sensitive garden plants like tomatoes and peas. wikipedia.orgbeyondpesticides.org

Symptoms of this compound damage include abnormal growth patterns such as twisted or curving stems and leaves (epinasty), stunted growth, and reduced biomass. dayilongagrochemical.com Flowers may fail to open, exhibit abnormal shapes, or drop prematurely, while fruit can be misshapen or fail to develop at all. dayilongagrochemical.com

Research conducted by the IR-4 Project from 1985 to 2021 tested the phytotoxicity of Lontrel (a this compound-containing product) on numerous environmental horticulture species. ncsu.edu While many species showed tolerance, several exhibited moderate to severe injury.

Phytotoxicity of this compound on Selected Ornamental Species

This table summarizes findings from IR-4 research on the effects of Lontrel applications on various ornamental plants. ncsu.edu

| Plant Species | Scientific Name | Application Method | Observed Effect |

|---|---|---|---|

| Ash | Fraxinus sp. | Over the top | Slight to significant injury, increasing with rate. |

| Daylily | Hemerocallis sp. | Over the top | No injury; all plants marketable. |

| Sedge | Carex sp. | Directed | Minor to moderate injury at all tested rates. |

Aquatic Ecotoxicity of this compound to Algal, Invertebrate, and Vertebrate Species

This compound is highly soluble in water and does not bind strongly to soil, giving it the potential to move into aquatic environments through runoff or leaching. dnr.state.mn.usinvasive.orgepa.gov However, toxicological studies generally indicate that it has a low toxicity to aquatic life. nre.tas.gov.auinvasive.org

For aquatic plants, the most sensitive species appears to be the green alga Selenastrum capricornutum, with a 96-hour EC₅₀ (the concentration that causes a 50% reduction in a measured effect, such as growth) of 6.9 mg a.e./L. usda.govblm.gov Other studies show a 14-day EC₅₀ for growth inhibition in duckweed (Lemna gibba) of 89 mg a.e./L. blm.gov Synthetic auxins as a class are considered virtually non-toxic to unicellular algae. nih.gov

The herbicide is considered practically non-toxic to aquatic invertebrates. wa.gov The 48-hour LC₅₀ (the concentration lethal to 50% of the test population) for the water flea (Daphnia magna) is greater than 100 mg/L. wa.gov

Similarly, this compound is rated as practically non-toxic to fish. wa.gov Studies on rainbow trout (Oncorhynchus mykiss) and bluegill sunfish (Lepomis macrochirus) show 96-hour LC₅₀ values of 104 mg/L and 125 mg/L, respectively. invasive.orgwa.gov A 30-day chronic toxicity study on juvenile rainbow trout found no mortality even at the highest tested concentration of 273 mg/L. nih.govnih.gov Based on these findings, the risk to salmonid fish populations is considered to be low. nih.govnih.gov

Aquatic Ecotoxicity of this compound

This table presents toxicity values for various aquatic organisms exposed to this compound.

| Species | Scientific Name | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Green Algae | Selenastrum capricornutum | 96-hr EC₅₀ (growth) | 6.9 | usda.govblm.gov |

| Duckweed | Lemna gibba | 14-day EC₅₀ (growth) | 89 | blm.gov |

| Water Flea | Daphnia magna | 48-hr LC₅₀ | >100 | wa.gov |

| Rainbow Trout | Oncorhynchus mykiss | 96-hr LC₅₀ | 104 | invasive.orgwa.gov |

This compound Impacts on Soil Microbial Communities and Ecosystem Function

The primary mechanism for this compound degradation in both soil and aquatic sediments is microbial metabolism. invasive.orgfineroutdoorliving.com The rate of this breakdown is dependent on environmental conditions such as soil moisture, temperature, and organic matter content. invasive.orgepa.gov Degradation is generally faster in warm, moist soils with high organic carbon. dnr.state.mn.usepa.gov

Studies on the direct impact of this compound on soil microbial communities have yielded mixed results. Some research indicates that this compound has a low toxicity to soil microbes. dnr.state.mn.usinvasive.org A study reported a no-observed-effect concentration (NOEC) of 10 ppm in soil for effects on key microbial processes like nitrification, nitrogen fixation, and the degradation of carbonaceous material. usda.gov

Toxicological Assessment of this compound in Selected Mammalian and Avian Models

Toxicological assessments show that this compound has a low acute toxicity for both mammals and birds. nre.tas.gov.aublm.gov

For mammals, this compound is considered practically non-toxic. invasive.orgwa.gov The acute oral LD₅₀ (the dose lethal to 50% of the test population) for rats is reported to be between 4,300 and 5,000 mg/kg. invasive.orgwa.gov Studies have shown that when ingested by mammals, the majority of this compound is excreted unmetabolized in the urine within 24 hours. invasive.org Chronic toxicity studies in rats fed moderate to high doses over two years showed only slight changes in body, liver, and kidney weight. dnr.state.mn.uswa.gov Furthermore, this compound has not been found to cause birth defects or affect reproduction in laboratory animals. wa.gov The U.S. EPA has classified this compound as "not likely to be carcinogenic to humans." dnr.state.mn.us

For avian species, this compound is considered slightly toxic to practically non-toxic. blm.govwa.gov The oral LD₅₀ for mallard ducks is reported as 1,465 mg/kg and over 2,000 mg/kg in different studies, while for bobwhite quail, the LD₅₀ is greater than 4,640 mg/kg. invasive.orgwa.gov Studies on bobwhite quail also concluded that chronic exposure to this compound did not cause significant effects on egg hatchability or embryo development. invasive.orgwa.gov

Acute Oral Toxicity of this compound in Mammalian and Avian Models

This table displays the median lethal dose (LD₅₀) of this compound for selected animal models.

| Model | Species | LD₅₀ (mg/kg of body weight) | Reference |

|---|---|---|---|

| Mammal | Rat | 4,300 - 5,000 | invasive.orgwa.gov |

| Bird | Mallard Duck (Anas platyrhynchos) | 1,465 - 2,000 | invasive.orgwa.gov |

Mechanisms of Clopyralid Resistance in Target Weeds and Management Strategies

Biochemical and Physiological Basis of Clopyralid Resistance Development

Resistance to this compound can stem from alterations in the plant's biochemical and physiological processes, primarily affecting auxin signaling and herbicide metabolism.

Altered Auxin Signaling Pathways in this compound-Resistant Biotypes

This compound, as a synthetic auxin, disrupts plant growth by interfering with the auxin signaling pathway. researchgate.netnih.govscielo.brscielo.br This pathway involves several key proteins, including auxin receptors like Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins, Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins, and Auxin Response Factors (ARFs). researchgate.netnih.govscielo.brscielo.br Synthetic auxins bind to TIR1/AFB receptors, promoting the degradation of Aux/IAA proteins, which in turn releases ARFs to activate gene expression leading to uncontrolled growth. nih.govscielo.brscielo.br

In this compound-resistant biotypes, alterations in these signaling components can lead to reduced sensitivity to the herbicide. Mutations in genes encoding auxin receptors (TIR1 or AFBs) or Aux/IAA proteins have been proposed or confirmed as mechanisms for resistance to synthetic auxin herbicides. researchgate.netnih.govcdnsciencepub.combioone.orgcdnsciencepub.com For instance, mutations that reduce the binding affinity of the herbicide to the receptor or alter the interaction between components of the SCFTIR1/AFB complex (which mediates Aux/IAA degradation) can disrupt the herbicide's mode of action. nih.govcdnsciencepub.combioone.orgcdnsciencepub.com Studies on other synthetic auxins have shown that mutations in Aux/IAA genes can confer resistance. researchgate.net While the precise gene responsible for altered auxin signaling in this compound-resistant weeds specifically is still under investigation in some cases, research suggests that interference with the TIR1, AFBs, or Aux/IAA complex may play a role. cdnsciencepub.comcdnsciencepub.com

Another potential mechanism involves alterations in Auxin Binding Protein 1 (ABP1), a plasma membrane-localized auxin receptor that influences cell expansion and other processes. scielo.brscielo.br Studies on wild mustard resistant to another auxin herbicide revealed differences in ABP1 binding sites compared to susceptible biotypes, resulting in reduced membrane-level auxin responses. scielo.brscielo.br While the role of ABP1 in this compound resistance is not yet fully understood, it represents another potential point of disruption in auxin signaling. scielo.brscielo.br

Furthermore, a newly described auxin signaling route involving the F-box protein S-Phase Kinase-Associated Protein 2A (SKP2A), which regulates cell division, could also be a potential target for resistance mechanisms to auxin herbicides. scielo.brscielo.br Alterations in the SKP2A auxin binding site that prevent transcriptional factor degradation could contribute to resistance. scielo.br

Enhanced Metabolism and Detoxification of this compound in Resistant Weeds

Enhanced metabolism, a form of non-target-site resistance (NTSR), is a significant mechanism by which weeds can develop resistance to herbicides, including synthetic auxins. researchgate.netnih.govusda.gov This involves the plant's ability to detoxify the herbicide into less phytotoxic or inactive compounds. usda.gov Herbicide metabolism typically occurs in several phases, primarily involving enzymes from large gene families such as cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and UDP-glycosyltransferases (UGTs). nih.govusda.govmdpi.comfrontiersin.orgacs.org

CYP enzymes are often involved in phase I metabolism, introducing functional groups to the herbicide molecule, such as hydroxylation. nih.govusda.govfrontiersin.org GSTs typically catalyze phase II metabolism, conjugating the herbicide or its phase I metabolites with glutathione. nih.govusda.govmdpi.comfrontiersin.orgacs.org UGTs can also be involved in phase II, conjugating with sugars. nih.govmdpi.comacs.org These conjugation reactions generally increase the water solubility of the herbicide, facilitating its sequestration or further degradation. usda.gov

While specific detailed research findings on the enhanced metabolism of this compound in resistant weeds are less extensively documented compared to some other herbicide classes, the general principles of metabolic resistance apply. Studies on resistance to other synthetic auxins like 2,4-D have linked it to increased activity of cytochrome P450. iastate.edu In the case of this compound, enhanced metabolic degradation by enzymes such as CYPs is considered a major non-target-site resistance pathway for synthetic auxin herbicides. researchgate.netnih.gov The detoxification process transforms the active this compound molecule into non-phytotoxic metabolites, preventing it from reaching or effectively interacting with its target site in the auxin signaling pathway. researchgate.netusda.gov

Evidence from studies on other herbicides metabolized by similar enzyme systems suggests that increased expression or altered activity of specific CYP or GST isoforms can confer resistance. usda.govfrontiersin.orgmdpi.comfrontiersin.orgacs.org For example, the CYP81 family has been shown to metabolize herbicides from multiple chemically unrelated groups in some weed species. frontiersin.orgmdpi.com While direct identification and characterization of the specific enzymes responsible for enhanced this compound metabolism in resistant weeds require further research, the involvement of these major detoxification enzyme families is highly probable.

Reduced absorption or translocation of the herbicide within the plant can also contribute to NTSR, limiting the amount of this compound that reaches the site of action. nih.govusda.gov Studies on resistance to other synthetic auxins have shown reduced herbicide uptake and retention in the treated leaf in resistant biotypes. nih.gov Sequestration or compartmentation of the herbicide away from its target site, for example, in vacuoles, is another potential NTSR mechanism. usda.gov

Genetic Architecture and Molecular Markers Associated with this compound Resistance

The genetic basis of herbicide resistance, including resistance to this compound, can be complex, ranging from single gene mutations to polygenic traits involving multiple genes. Target-site resistance is often conferred by mutations, typically single nucleotide polymorphisms (SNPs), in the gene encoding the herbicide's protein target. nih.goviastate.edu These mutations can alter the binding site, reducing herbicide efficacy. nih.goviastate.edu In the context of this compound, which targets components of the auxin signaling pathway, mutations in genes encoding auxin receptors (TIR1/AFBs) or Aux/IAA proteins are potential genetic determinants of resistance. researchgate.netnih.govcdnsciencepub.combioone.orgcdnsciencepub.com For example, resistance to picloram (B1677784), another picolinic acid herbicide, has been linked to an altered auxin receptor (AFB) in yellow starthistle. cdnsciencepub.comcdnsciencepub.com The inheritance of resistance to synthetic auxins can be governed by a single gene, as observed in prickly lettuce resistant to 2,4-D. nih.gov

Molecular markers are valuable tools for identifying and tracking herbicide resistance genes in weed populations. nih.govslideshare.net Various types of DNA-based markers, such as Simple Sequence Repeats (SSRs), Single Nucleotide Polymorphisms (SNPs), and Amplified Fragment Length Polymorphisms (AFLPs), can be used to assess genetic diversity and identify markers linked to resistance traits. frontiersin.orgnih.govslideshare.net These markers can aid in understanding the genetic architecture of this compound resistance, identifying specific genes or genomic regions associated with resistance, and developing diagnostic tools for resistance screening. While specific molecular markers for this compound resistance in all affected weed species may not be fully characterized, research on other herbicide resistance cases demonstrates the utility of these tools in genetic analysis and resistance management. frontiersin.org

Studies have shown that variations in growth traits can be associated with mutations in auxin receptor proteins, suggesting a link between phenotypic characteristics and the genetic basis of resistance. plos.org For example, this compound-resistant lawn burweed exhibited distinct leaf morphology compared to susceptible plants. plos.orgresearchgate.net Evaluating internal transcribed spacer (ITS) regions can also be used as DNA markers to confirm weed species identity in resistance studies. plos.orgresearchgate.net

Ecological and Evolutionary Dynamics of this compound Resistance Selection and Spread

The evolution and spread of this compound resistance in weed populations are driven by ecological and evolutionary processes, primarily the selection pressure imposed by repeated herbicide application. nih.govfrontiersin.orgresearchgate.netbayer.com When this compound is applied repeatedly to a weed population, individuals with pre-existing traits that confer some level of tolerance or resistance are more likely to survive and reproduce. researchgate.net Over time, the frequency of these resistant individuals and the alleles conferring resistance increases in the population. researchgate.net This process is a clear example of adaptive evolution in response to a strong selective agent. frontiersin.org

Several factors influence the rate at which resistance evolves and spreads. The initial frequency of resistant alleles in the weed population, even before herbicide exposure, plays a crucial role. researchgate.net Although the frequency of spontaneous mutations conferring resistance may be low, large weed populations can harbor a considerable number of resistant individuals. The dominance of resistance alleles also affects the rate of evolution; dominant resistance traits will be selected for more rapidly than recessive ones. researchgate.net

Fitness costs associated with resistance can influence its evolution and persistence in the absence of herbicide pressure. bioone.orgresearchgate.net If the traits conferring this compound resistance impose a significant penalty on weed survival or reproduction in the absence of the herbicide, resistant individuals may be less competitive, slowing the spread of resistance. However, fitness costs are not always universal and can vary depending on the specific resistance mechanism and the environment. researchgate.netmdpi.com

Weed biology and ecological characteristics also play a significant role. Factors such as the weed's life cycle, seed production capacity, mating system (self-pollinating vs. outcrossing), and seed dispersal mechanisms influence gene flow and the spread of resistance alleles within and between fields. researchgate.netresearchgate.netmdpi.com Pollen-mediated gene flow can contribute to the spread of resistance, increasing the frequency of resistant plants in neighboring areas. researchgate.netmdpi.com Seed dispersal, through various means, also facilitates the movement of resistant individuals to new locations. mdpi.com

The intensity and frequency of this compound application, as well as the use of the same herbicide mode of action repeatedly, are major drivers of resistance selection pressure. researchgate.netgrowiwm.orggrdc.com.au Using below-label rates of herbicide can also contribute to the selection for less susceptible individuals. bayer.com The spatial scale of herbicide use and landscape connectivity can influence the dynamics of resistance spread. mdpi.com

Understanding these ecological and evolutionary dynamics is crucial for developing effective resistance management strategies. The increasing incidence of multiple herbicide resistance, where weeds evolve resistance to herbicides with different modes of action, often through enhanced metabolism, poses a significant challenge. frontiersin.orgmdpi.com

Integrated Weed Management Approaches for Mitigating this compound Resistance Evolution

Mitigating the evolution and spread of this compound resistance requires the implementation of integrated weed management (IWM) approaches. bayer.comgrowiwm.orggrdc.com.aumdpi.com IWM involves combining multiple weed control tactics to reduce reliance solely on herbicides and minimize the selection pressure for resistance. bayer.comgrowiwm.org

Key components of an IWM strategy for managing this compound resistance include:

Herbicide Rotation and Mixtures: Rotating between herbicides with different modes of action is fundamental to resistance management. growiwm.org Using herbicide mixtures containing this compound and herbicides with different mechanisms of action can also help control resistant individuals and delay the evolution of resistance, provided both components are effective against the target weed. growiwm.orgmdpi.com However, it is crucial to ensure that the mixture partners are active against the weed species and that resistance to the mixture components has not already evolved.

Diversification of Weed Control Tactics: Relying on a range of control methods beyond just this compound is essential. This can include:

Cultural Practices: Implementing practices that promote crop competitiveness and suppress weed growth, such as optimizing planting density, using competitive crop varieties, and utilizing cover crops. bayer.comgrowiwm.orgmdpi.com

Mechanical Control: Employing methods like tillage, mowing, or hand weeding to remove weeds, particularly those that survive herbicide applications. bayer.comgrowiwm.org

Biological Control: Exploring the use of natural enemies or pathogens to suppress weed populations.

Monitoring and Early Detection: Regularly monitoring fields for weed escapes and suspected herbicide resistance is critical. Early detection allows for timely intervention and prevents the build-up and spread of resistant populations. growiwm.org Resistance testing can confirm suspected cases and guide management decisions.

Managing the Weed Seedbank: Preventing resistant weeds from producing seeds is vital to reduce the future weed population and the prevalence of resistance alleles. Techniques like harvest weed seed control can help capture or destroy weed seeds at harvest. growiwm.orggrdc.com.au

Strategic Herbicide Application: Applying herbicides at the correct rate and timing, and ensuring good spray coverage, can maximize efficacy and reduce the chance of selecting for partially resistant individuals. usda.gov

Research on integrated approaches for managing this compound-resistant weeds has shown promising results. For example, studies on this compound-resistant common ragweed demonstrated that combinations of mulch with herbicides having different modes of action, such as glyphosate (B1671968) or oxyfluorfen, provided high levels of weed control. mdpi.comresearchgate.net This highlights the potential for synergistic effects when combining chemical and non-chemical methods. mdpi.com

Implementing a diverse and integrated approach to weed management is crucial for preserving the effectiveness of this compound and other herbicides and ensuring the long-term sustainability of weed control in agricultural systems. growiwm.orggrdc.com.au

Advanced Analytical Methodologies for Clopyralid Detection and Quantification

Chromatographic Techniques for Trace Analysis of Clopyralid in Environmental and Biological Matrices (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques, particularly those coupled with mass spectrometry, are widely used for the trace analysis of this compound due to their high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are considered prominent methods for analyzing pesticide residues in various matrices, including this compound nih.gov. These techniques involve extracting the this compound from the sample matrix, followed by chromatographic separation and detection using tandem mass spectrometry. Sample preparation is a critical step to minimize matrix effects, which can influence ionization efficiency in LC-MS/MS nih.gov. Methods often involve extraction steps using solvents like methanol (B129727) with a small percentage of NaOH, followed by cleanup procedures such as solid-phase extraction (SPE) or micro liquid-liquid extraction nih.govepa.govnih.gov.

A highly sensitive analytical method for this compound residue in cattle manure compost utilizes UPLC-MS/MS with a micro liquid-liquid extraction sample preparation method nih.govjst.go.jpnih.gov. This method achieved an improved limit of quantification (LOQ) of 0.7 µg/kg dry weight and demonstrated good accuracy and reproducibility nih.govjst.go.jpnih.gov. Another LC-MS/MS method for this compound in compost reported an LOQ of 0.70 ng/g (equivalent to 0.7 µg/kg) epa.gov. For water samples (drinking water, ground water, and surface water), an LC-MS/MS method was developed with an LOQ of 0.05 µg/L epa.gov. LC-MS/MS has also been applied for the simultaneous determination of this compound along with other herbicides like aminopyralid (B1667105) and picloram (B1677784) in fruits and vegetables researchgate.netresearchgate.net.

High-Performance Liquid Chromatography (HPLC) with UV detection has also been used for this compound analysis in soil and water, offering a rapid and reliable method with acceptable limits of quantification researchgate.net.

Spectroscopic and Immunochemical Methods for this compound Residue Analysis

While chromatographic methods are widely used, spectroscopic and immunochemical techniques offer alternative approaches for this compound residue analysis, particularly for rapid screening or specific applications.

Spectroscopic methods, such as UV detection coupled with HPLC, can be used for this compound quantification researchgate.net. However, these methods may be less sensitive or specific compared to mass spectrometry, especially in complex matrices.

Immunochemical techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding of antibodies to the target analyte uoguelph.caresearchgate.net. These methods offer advantages such as speed, high specificity, reduced sample preparation, and the ability to analyze a large number of samples uoguelph.ca. While some immunochemical assays have shown specificity for other pyridine (B92270) herbicides like picloram with limited cross-reactivity to this compound, the development of this compound-specific immunoassays is an area of research uoguelph.caacs.org. Immunochemical methods have been explored for the detection of pesticide residues in various substrates, including soil, water, and plant extracts uoguelph.ca.

Development of Biosensors and Rapid Detection Systems for this compound Monitoring

The development of biosensors and rapid detection systems for this compound monitoring is an evolving field aimed at providing quick, on-site analysis capabilities. Biosensors integrate biological recognition elements with transducer components to detect and quantify specific analytes rsc.orgmdpi.commdpi.com. They offer advantages such as simplicity, portability, and real-time monitoring rsc.org.

Biosensors can utilize various biological recognition elements, including enzymes and antibodies, coupled with transduction methods like electrochemical, optical, or piezoelectric systems rsc.orgmdpi.comjst.go.jp. While research on biosensors for pesticide detection is ongoing, with examples for organophosphate pesticides and glyphosate (B1671968), specific commercially available biosensors for this compound were not prominently found in the search results rsc.org. However, the principles and advancements in biosensing technology for pesticide detection suggest potential for the future development of this compound-specific biosensors rsc.orgmdpi.comjst.go.jp. These systems could potentially enable rapid screening and monitoring of this compound in various matrices, reducing the need for extensive laboratory analysis rsc.orgjst.go.jp.

Method Validation, Quality Assurance, and Inter-laboratory Comparisons in this compound Residue Monitoring

Method validation, quality assurance (QA), and inter-laboratory comparisons are essential components of reliable this compound residue monitoring. Method validation ensures that an analytical method is fit for its intended purpose, providing data on parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) longdom.org.

Studies on this compound analysis include method validation data, reporting on accuracy (e.g., average recovery percentages), precision (e.g., relative standard deviation), linearity (e.g., R² values), LOD, and LOQ for different matrices like compost and water nih.govepa.govepa.govepa.govresearchgate.netlongdom.org. For instance, a method for this compound in cattle manure compost showed average recoveries between 71-79% with a relative standard deviation of 5% or less nih.gov.

Quality assurance involves a set of procedures to ensure the reliability and integrity of the analytical data. This includes using certified reference materials, implementing strict sample handling protocols, and maintaining calibrated equipment. Good Laboratory Practice (GLP) standards are often followed in method validation studies to ensure the quality and reliability of the data epa.govepa.gov.

Inter-laboratory comparisons, also known as proficiency testing, are organized to assess the performance of different laboratories using the same analytical method or to evaluate the performance of a specific method across multiple laboratories umweltbundesamt.ateuropa.eu. These comparisons help ensure the comparability and accuracy of results obtained by different laboratories europa.eu. Collaborative studies have been conducted to validate methods for this compound analysis in matrices like manure compost, demonstrating the method's performance across different laboratories nih.govshimadzu.com. These studies contribute to the standardization and acceptance of analytical methods for regulatory purposes europa.eu.

Environmental Risk Assessment and Management Frameworks for Clopyralid

Hazard Identification and Exposure Assessment Methodologies for Clopyralid

Hazard identification for this compound involves evaluating its intrinsic properties and potential to cause adverse effects in the environment. This compound is characterized by high aqueous solubility and is considered volatile, meaning it can evaporate from treated surfaces and move off-site. herts.ac.ukbeyondpesticides.org It is also moderately persistent in soils, with half-lives ranging from 10 to 47 days depending on soil temperature and composition. nnrg.org Microbial degradation is a primary breakdown pathway in soils, with faster degradation occurring in moist soils with high organic carbon content. nnrg.org In water, this compound degrades slowly, which is associated with long-term persistence if it reaches groundwater. nnrg.orgdnr.state.mn.us this compound does not readily bind to most soil types, which increases its potential for off-site movement through erosion and leaching, particularly in coarse-textured soils with minimal microbial activity and following heavy rain. nnrg.orgfertilome.com Water monitoring has detected this compound residues in both surface water and groundwater. publications.gc.caregulations.gov

Exposure assessment methodologies for this compound in the environment consider various pathways through which non-target organisms and environmental compartments can come into contact with the herbicide. These pathways include direct contact with the herbicide spray or contaminated water bodies, exposure through contaminated soil, and consumption of contaminated vegetation or prey. blm.gov Exposure can also occur through spray drift and runoff. beyondpesticides.orgdnr.state.mn.usregulations.gov The potential for this compound to accumulate and persist in dead plants is another consideration for exposure, as is the presence of residues in treated plant material used for mulch or compost. beyondpesticides.orgnnrg.orglifescientific.com

Exposure assessment often utilizes modeling to estimate predicted environmental concentrations (PECs) in different compartments. oup.comoup.com These models incorporate data on the physical, chemical, and fate characteristics of this compound, as well as application rates and site-specific conditions. blm.govoup.comfederalregister.gov Examples of models used include the Generic Exposure Estimate Concentration model (GEENEC) and the Groundwater Loading Effects of Agricultural Management Systems model (GLEAMS). usgs.gov

Ecological Risk Characterization of this compound in Diverse Environmental Compartments

Ecological risk characterization involves comparing the estimated environmental exposures of this compound with toxicity data for various non-target organisms to determine the likelihood of adverse effects. While this compound generally exhibits low acute toxicity to mammals, birds, terrestrial invertebrates, fish, and aquatic invertebrates, non-target terrestrial plants are particularly susceptible. blm.govwa.govdnr.state.mn.us

Sensitive plant species can be adversely affected by off-site drift of this compound, even at low concentrations. blm.govbeyondpesticides.orgusda.gov Concentrations as low as 0.0027 lbs acid equivalent per acre have been shown to negatively affect the growth of non-target terrestrial plants. blm.gov this compound is toxic to a variety of plant species, especially broadleaf plants, forbs, and some shrubs. nnrg.orgdnr.state.mn.us The risk to non-target plants is a significant concern, and spray buffer zones are often required to minimize potential exposure. publications.gc.ca

For aquatic organisms, this compound is considered practically non-toxic to fish and aquatic insects. wa.govusda.gov Studies on rainbow trout showed low acute toxicity, and chronic toxicity studies indicated a maximum acceptable toxicant concentration (MATC) for growth of 96 mg/L, significantly higher than estimated environmental concentrations. usgs.gov this compound does not appear to bioaccumulate in aquatic animals. wa.govnnrg.orgdnr.state.mn.us

The risk to birds and mammals from this compound exposure is generally considered low, with studies indicating low acute toxicity. blm.govwa.govepa.gov Chronic dietary exposure risks for mammals have also been found to be below levels of concern in some assessments. epa.gov this compound appears to be of low toxicity to soil invertebrates and microbes, as well as bees. nnrg.orgdnr.state.mn.us

A key environmental concern associated with this compound is its persistence in compost derived from treated vegetation. wa.govbeyondpesticides.org this compound is not broken down in composting facilities and can remain at levels that can harm sensitive plants when the compost is used. wa.govbeyondpesticides.org This carry-over into compostable materials through lawn clippings, hay, straw, crop residues, and manure is a significant issue. beyondpesticides.org

The following table summarizes some ecological toxicity data for this compound:

| Organism Group | Toxicity Endpoint | Value | Source |

| Terrestrial Plants | Growth Inhibition | Affected by low concentrations | blm.govusda.gov |